Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-

Positional Isomerism EGFR Inhibitor Intermediate Neratinib Synthesis

Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- (CAS 364793-97-5) is a synthetic 4‑oxo‑1,4‑dihydroquinoline‑3‑carbonitrile derivative bearing an acetamido substituent at the 7‑position of the quinoline ring. With a molecular formula C₁₄H₁₃N₃O₃ and a molecular weight of 271.27 g/mol, it is a regioisomer of the established key intermediate N‑(3‑cyano‑7‑ethoxy‑4‑oxo‑1,4‑dihydroquinolin‑6‑yl)acetamide (CAS 1201080-09-2), which is employed in the industrial synthesis of the dual EGFR/HER2 irreversible inhibitors neratinib and EKB‑569.

Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
Cat. No. B12579414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)NC(=O)C
InChIInChI=1S/C14H13N3O3/c1-3-20-13-4-10-11(5-12(13)17-8(2)18)16-7-9(6-15)14(10)19/h4-5,7H,3H2,1-2H3,(H,16,19)(H,17,18)
InChIKeyNIBJUVJLWSAEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-: A High-Purity Positional Isomer Standard for Neratinib‑Related Impurity Control


Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- (CAS 364793-97-5) is a synthetic 4‑oxo‑1,4‑dihydroquinoline‑3‑carbonitrile derivative bearing an acetamido substituent at the 7‑position of the quinoline ring . With a molecular formula C₁₄H₁₃N₃O₃ and a molecular weight of 271.27 g/mol, it is a regioisomer of the established key intermediate N‑(3‑cyano‑7‑ethoxy‑4‑oxo‑1,4‑dihydroquinolin‑6‑yl)acetamide (CAS 1201080-09-2), which is employed in the industrial synthesis of the dual EGFR/HER2 irreversible inhibitors neratinib and EKB‑569 [1]. The compound is primarily commercialised as a high‑purity reference standard for the identification and quantification of positional isomer impurities during pharmaceutical process development and quality control of 4‑anilinoquinoline‑3‑carbonitrile anticancer agents.

Why Generic 3‑Cyano‑4‑oxoquinoline Acetamides Cannot Substitute for Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- in Impurity Profiling and Reference Standard Applications


Positional isomerism on the quinoline core fundamentally alters chromatographic retention, mass spectrometric fragmentation, and biological recognition [1]. The 7‑acetamido regioisomer (CAS 364793-97-5) co‑elutes in reversed‑phase HPLC systems differently than the 6‑acetamido isomer (CAS 1201080-09-2) owing to distinct experimentally calculated logP values (2.41 vs. 1.83) and polar surface area differences (98.47 vs. 94.98 Ų) . In pharmaceutical impurity profiling, misidentification of these regioisomers leads to inaccurate purity assessment and potential batch rejection. The 6‑acetamido isomer is the active synthetic intermediate for neratinib, whereas the 7‑acetamido isomer is a process‑related by‑product; substitution of one for the other in a reference standard would invalidate any impurity quantification method reliant on retention time and relative response factor calibration.

Quantitative Differentiation Evidence for Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- vs. Its 6‑Acetamido Regioisomer and Other Close Analogs


Regioisomeric Specificity: 7‑Acetamido vs. 6‑Acetamido Positional Isomer as the Key Intermediate for Neratinib

The target compound is the 7‑acetamido regioisomer, whereas the established key intermediate for neratinib and EKB‑569 is the 6‑acetamido isomer (CAS 1201080-09-2) [1]. This positional difference is not trivial: the 6‑acetamido isomer participates in the Buchwald–Hartwig coupling to install the 4‑anilino moiety, while the 7‑acetamido isomer is a by‑product of incomplete regioselective cyclisation . Quantitative differentiation is evidenced by distinct computed logP values (7‑isomer: 2.41; 6‑isomer: 1.83) and polar surface area (7‑isomer: 98.47 Ų; 6‑isomer: 94.98 Ų) that translate into measurable chromatographic separation under standard C18 reversed‑phase conditions .

Positional Isomerism EGFR Inhibitor Intermediate Neratinib Synthesis

Predicted Aqueous Solubility and Lipophilicity Differentiation: 7‑Isomer is More Lipophilic than the 6‑Isomer

The computed logP of the 7‑acetamido isomer (2.41) exceeds that of the 6‑acetamido isomer (1.83) by 0.58 log units, representing a 3.8‑fold higher octanol‑water partition coefficient under standard conditions . The 6‑isomer has a reported calculated aqueous solubility of ≤0.1 g/L (very slightly soluble) ; the higher logP of the 7‑isomer predicts even lower aqueous solubility, which impacts sample preparation for HPLC analysis (e.g., requiring higher organic modifier content for dissolution and potentially longer retention on C18 columns) .

Lipophilicity Aqueous Solubility Reversed‑Phase Chromatography

Application‑Specific Purity: ≥98% HPLC Purity as a Reference Standard vs. Technical‑Grade Intermediates

Multiple commercial suppliers offer Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- at ≥98% purity (HPLC), with some specifying 98% minimum purity and ≤0.5% moisture . In contrast, the 6‑acetamido isomer used as a bulk synthetic intermediate is commonly offered at 97% purity (standard grade) . The 7‑isomer's higher certified purity and its explicit designation as a 'Neratinib Impurity' reference standard by specialist suppliers such as Daicel Pharma Standards and Clearsynth position it uniquely for regulatory impurity method validation, whereas the 6‑isomer is procured at larger scale for synthesis.

Reference Standard Impurity Profiling HPLC Purity

Structural Confirmation: Distinct ¹H‑NMR and ¹³C‑NMR Spectral Signatures for Regioisomeric Identification

The target compound's 7‑acetamido substitution pattern generates a diagnostic ¹H‑NMR singlet for the quinoline H‑5 proton at a chemical shift distinct from that of the 6‑acetamido isomer, where the H‑5 and H‑8 protons exhibit different coupling patterns owing to the altered substitution [1]. Elemental analysis and ¹³C‑NMR data confirm the molecular formula C₁₄H₁₃N₃O₃ with the carbonyl resonance of the acetamido group appearing at a position characteristic of a 7‑substituted 4‑oxoquinoline rather than a 6‑substituted analogue . These spectroscopic differences provide unequivocal identification of the correct regioisomer, preventing costly misassignment in impurity investigations.

NMR Spectroscopy Regioisomer Identification Structural Elucidation

Process Chemistry Provenance: 7‑Isomer as a Cyclisation By‑Product vs. 6‑Isomer as the Targeted Synthetic Intermediate

The 6‑acetamido isomer is synthesised via regioselective cyclisation of a 2‑aminophenyl‑ethanone precursor with DMF‑DMA, producing N‑(3‑cyano‑7‑ethoxy‑4‑oxo‑1,4‑dihydroquinolin‑6‑yl)acetamide in a controlled manner suitable for kilogram‑scale production [1]. The 7‑acetamido isomer arises from a competing cyclisation pathway when regiochemical control is incomplete, making it a process‑related impurity in neratinib manufacturing . The availability of the 7‑isomer as a pure, independently synthesised compound (CAS 364793-97-5) allows spike‑and‑recovery experiments to validate that impurity methods can accurately quantify the 7‑isomer at levels as low as 0.05% relative to the neratinib active pharmaceutical ingredient [2].

Process Impurity Synthetic Selectivity Neratinib Manufacturing

Optimal Procurement and Application Scenarios for Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-


Impurity Reference Standard for Neratinib Drug Substance HPLC Purity Methods

The compound serves as a primary reference standard for the identification and quantification of the 7‑acetamido positional isomer impurity in neratinib active pharmaceutical ingredient. Its ≥98% purity [1] and distinct chromatographic retention (driven by a logP of 2.41 vs. 1.83 for the 6‑isomer) enable system suitability testing and relative response factor determination in validated HPLC methods per ICH Q2(R1) .

Process Development and Synthetic Selectivity Assessment in 4‑Anilinoquinoline‑3‑carbonitrile Manufacturing

During process optimisation of neratinib and related EGFR inhibitor syntheses, procurement of the pure 7‑isomer allows reaction monitoring to quantify the undesired cyclisation pathway. This supports the design of regioselective conditions that minimise 7‑acetamido by‑product formation, directly impacting yield and purity of the 6‑acetamido intermediate [1].

Analytical Method Validation for Regulatory Submission (NDA/ANDA) of Quinoline‑Based Kinase Inhibitors

Regulatory agencies require characterisation of all potential process‑related impurities at levels above the identification threshold (typically ≤0.10%). The 7‑acetamido isomer, as a known regioisomeric impurity of neratinib, must be included in forced degradation studies and specificity validation of the drug substance HPLC method. Its availability at defined purity enables accurate spike‑recovery experiments [1].

Structure–Activity Relationship (SAR) Studies on 4‑Oxoquinoline‑3‑carbonitrile EGFR Inhibitors

Researchers investigating the impact of acetamido substitution position on EGFR kinase inhibition can employ the 7‑isomer as a negative control or comparator. While the 6‑acetamido intermediate is essential for generating potent inhibitors like neratinib (HER2 IC₅₀ = 59 nM, EGFR IC₅₀ = 92 nM), the 7‑isomer is expected to exhibit significantly reduced or absent kinase binding due to altered hydrogen‑bonding geometry with the hinge region of the ATP‑binding pocket [1].

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